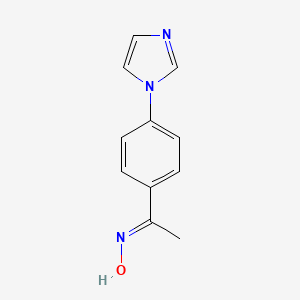

1-(4-(1H-imidazol-1-yl)phényl)éthanone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanone oxime moiety

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is C11H11N3O, with a molecular weight of 201.22 g/mol. The compound features an imidazole ring, which is known for its biological activity, linked to a phenyl group through an ethanone moiety. This structural arrangement is significant for its interaction with biological targets.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against fungal and bacterial strains. Research indicates that derivatives of imidazole-containing oximes exhibit potent antifungal activity, especially against dermatophytes and some resistant strains of Candida species. For instance, a study highlighted that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 1.56 μg/mL against dermatophytes, demonstrating their potential as effective antifungal agents .

Case Studies on Antimicrobial Efficacy

- Study on Oxime Derivatives : A series of new oxime ether derivatives were synthesized and tested for antimicrobial effects. Among them, compounds containing the imidazole scaffold displayed notable activity against various fungal pathogens .

- Molecular Docking Studies : These studies suggest that the imidazole-based compounds fit well into the active sites of critical enzymes such as fungal lanosterol 14α-demethylase (CYP51), enhancing their antifungal potential .

Therapeutic Applications

The therapeutic applications of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime extend beyond antifungal activity:

- Potential Antibacterial Properties : Some studies have indicated that these compounds also possess antibacterial effects, making them candidates for dual-action antimicrobial therapies .

- Development of New Antifungal Agents : Given the rise in azole-resistant fungal infections, compounds like 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime are being explored as alternatives or adjuncts to existing antifungal therapies .

Antimicrobial Activity Summary

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime | 1.56 | Dermatophytes |

| 1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime | 1.23 | Dermatophytes |

| Other derivatives | Varies | Various fungal species |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime typically involves the reaction of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

Oxidation: Formation of nitrile oxides.

Reduction: Formation of the corresponding amine.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mécanisme D'action

The mechanism of action of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone

- 4-(1H-Imidazol-1-yl)phenol

- 1-(4-(1H-Imidazol-1-yl)phenyl)methanamine

Uniqueness

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Activité Biologique

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is a compound of significant interest due to its unique chemical structure and potential biological activities. The oxime functional group, in combination with the imidazole moiety, contributes to its diverse reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic properties.

Chemical Structure and Properties

The chemical structure of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime features an oxime group attached to a phenyl ring that is further substituted by an imidazole group. This configuration allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, enhancing its versatility as a biochemical probe.

Antimicrobial Properties

Research has demonstrated that 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime exhibits notable antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625–62.5 μM | Inhibition of protein synthesis and nucleic acid production |

| Enterococcus spp. | 62.5–125 μM | Bactericidal action |

| Candida albicans | MIC = 50 μg/mL | Disruption of biofilm formation |

The compound has shown bactericidal effects against Gram-positive bacteria, with specific activity against methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves inhibiting critical biosynthetic pathways, leading to cell death.

Anticancer Activity

Studies have explored the anticancer potential of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime derivatives. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 20 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

The imidazole ring appears to play a crucial role in mediating these effects by interacting with cellular targets involved in cell proliferation and survival .

Case Studies

Several case studies highlight the effectiveness of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime in various applications:

- Antimicrobial Efficacy Against Biofilms : A study demonstrated that this compound significantly reduced biofilm formation in MRSA strains, outperforming traditional antibiotics like ciprofloxacin .

- Anticancer Screening : In vitro assays revealed that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The biological activity of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is largely attributed to its ability to bind metal ions and enzymes through the imidazole moiety. This interaction can inhibit enzyme activity and disrupt critical biochemical pathways, leading to the observed antimicrobial and anticancer effects .

Propriétés

IUPAC Name |

(NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUOZYQEOZTAJF-UKTHLTGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.